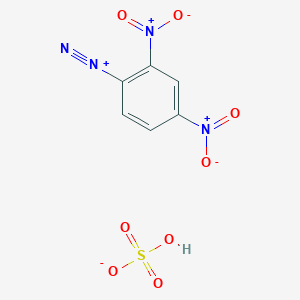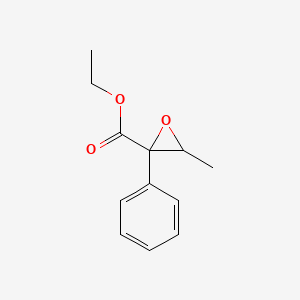
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate is typically synthesized through the Darzens condensation reaction. This involves the reaction of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base . The reaction conditions usually include the use of sodium ethoxide or sodium amide as the base, and the reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Análisis De Reacciones Químicas
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-2-phenyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its chemical structure, which allows it to participate in various chemical reactions and interact with different biomolecules . detailed studies on its specific molecular targets and pathways are limited.
Comparación Con Compuestos Similares
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate is similar to other glycidic esters, such as:
Methyl 2-methyl-3-phenyloxirane-2-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Ethyl 2,3-epoxy-2-methyl-3-phenylpropionate: Another glycidic ester with a similar structure and properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct aromatic and flavor properties, making it highly valuable in the flavor and fragrance industry .
Propiedades
Número CAS |
65416-37-7 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
ethyl 3-methyl-2-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-3-14-11(13)12(9(2)15-12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Clave InChI |
GTOFZRUSKWBJDE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(O1)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
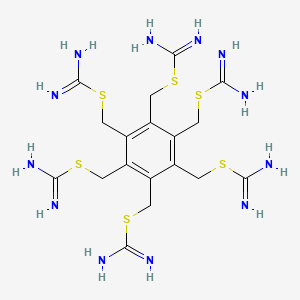
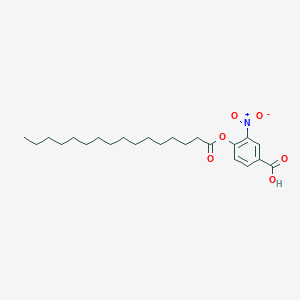
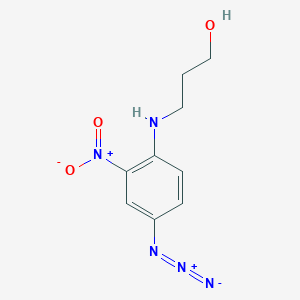

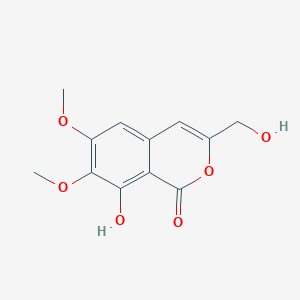
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)

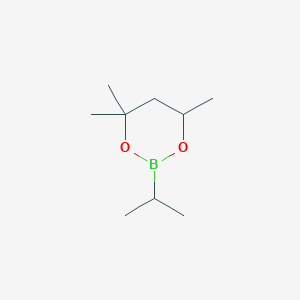
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)

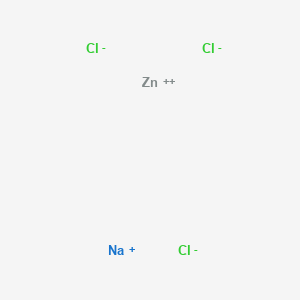
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
